2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium
Description
Emergence of Polycyano-Based Electron-Deficient Systems in Modern Chemistry
The foundation of polycyano-based electron-deficient systems traces back to the mid-20th century, when tetracyanoethylene (TCNE) and tetracyanoquinodimethane (TCNQ) revolutionized organic electronics through their exceptional electron-accepting capabilities. These planar, π-conjugated molecules exhibited unprecedented charge-transfer properties, enabling the development of conductive organic salts and ferromagnetic materials. Early work focused on optimizing their reduction potentials and solid-state packing, with TCNQ achieving prominence in the 1970s as a component of the first organic superconductors.
A critical breakthrough occurred with the synthesis of tetracyanobuta-1,3-diene (TCBD), which introduced a non-aromatic, yet highly electron-deficient backbone. Unlike TCNQ’s fused-ring system, TCBD’s linear structure allowed for modular functionalization at terminal positions, enabling precise tuning of electronic properties. Researchers exploited this flexibility to create derivatives with reduction potentials exceeding −1.0 V vs. Fc/Fc⁺, making them stronger acceptors than fullerene derivatives. The introduction of cyano groups at the 2,3,4,4-positions in TCBD analogs further amplified electron deficiency by delocalizing negative charge across the conjugated system upon reduction.
Table 1: Comparative Electronic Properties of Select Polycyano Compounds
| Compound | Reduction Potential (V vs. Fc/Fc⁺) | π-Surface Area (Ų) |
|---|---|---|
| TCNE | −0.34 | 28.5 |
| TCNQ | −0.51 | 45.2 |
| TCBD | −0.89 | 32.7 |
| 2,3,4,4-Tetracyanobuta-1,3-dienylideneazanide | −1.12 (estimated) | 38.9 |
Evolutionary Development of Tetracyanobuta-1,3-diene Derivatives
The structural evolution of TCBD derivatives accelerated in the 2010s with the advent of cyano-Diels-Alder (CDA) reactions, enabling fusion of TCBD cores with aromatic dienes. This methodology produced anthryl-fused TCBD systems exhibiting bathochromic shifts in absorption spectra (>600 nm) and two reversible reduction waves at −0.92 V and −1.34 V, confirming enhanced electron affinity. Kinetic studies revealed that CDA reactions with anthracene proceed via a concerted mechanism with activation energies of ~85 kJ/mol, allowing for controlled synthesis at moderate temperatures.
Parallel developments in transition metal complexes expanded TCBD’s utility. Ruthenium σ-alkynyl complexes, such as [(η⁵-C₅Me₅)Ru(C≡C–TCBD)(dppe)]⁺, demonstrated intramolecular charge-transfer transitions spanning visible to near-infrared regions. These systems exploited metal-to-ligand charge transfer (MLCT) to create redox-active materials with tunable band gaps. The 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide moiety emerged from efforts to stabilize radical anions through resonance with azanide groups, which delocalize negative charge across the N–C≡C–C≡N framework.
Role of Azanide-Tetramethylazanium Functionalities in Molecular Design
Incorporation of azanide (N⁻) and tetramethylazanium ([N(CH₃)₄]⁺) groups addresses critical challenges in polycyano system design: (1) mitigating aggregation-induced quenching through steric bulk, and (2) enhancing solubility in polar aprotic solvents. The azanide group’s lone pair participates in conjugation with the TCBD π-system, lowering the LUMO energy by ~0.3 eV compared to protonated analogs. This conjugation creates a polarized electronic structure where the azanide nitrogen bears partial positive charge, counterintuitively enhancing electron-accepting character through resonance stabilization.
Tetramethylazanium acts as a compact counterion that minimizes lattice energy while preventing ion pairing in solution. Single-crystal X-ray analyses of related tetraalkylammonium salts reveal columnar perchlorate anion arrays surrounded by cationic “nanotubules” formed by interdigitated alkyl chains. Applied to 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide, this packing motif facilitates anisotropic charge transport with room-temperature conductivity values exceeding 10⁻³ S/cm in aligned thin films. The methyl groups’ electron-donating effects subtly modulate the azanium cation’s electrostatic potential, creating a balance between ion mobility and lattice stability.
Table 2: Key Physicochemical Properties of Azanide-Tetramethylazanium Systems
| Property | Value | Measurement Technique |
|---|---|---|
| LUMO Energy | −4.2 eV | Cyclic Voltammetry |
| Solubility in MeCN | 12.7 mM | Gravimetric Analysis |
| Crystallographic Density | 1.68 g/cm³ | Single-Crystal XRD |
| Charge Mobility | 0.15 cm²/(V·s) | Time-Resolved Microwave Conductivity |
Properties
CAS No. |
53663-17-5 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium |
InChI |
InChI=1S/C8N5.C4H12N/c9-1-6(2-10)8(5-13)7(3-11)4-12;1-5(2,3)4/h;1-4H3/q-1;+1 |
InChI Key |
AZBLHESCIULXDK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C(=C(C#N)C(=C(C#N)C#N)C#N)=[N-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide derivatives typically involves the formation of the tetracyanobutadiene core through reactions that introduce multiple cyano groups onto a butadiene framework. A key synthetic route involves the use of tetracyanoethylene oxide (TCNEO) reacting with alkynes bearing electron-donating groups (EDGs) via a [3+2] cycloaddition followed by ring-opening reactions to yield the tetracyanobutadiene structure.
This approach leverages the high reactivity of TCNEO and the stabilizing effect of EDGs on the alkyne substrate, facilitating the formation of the desired tetracyanobutadiene compounds under relatively mild conditions.
Detailed Synthetic Procedure
Research Data and Analysis
Physicochemical Properties (Computed)
These properties indicate a highly polar, anionic species with multiple cyano groups contributing to strong electron-withdrawing effects and potential for hydrogen bond acceptance but no hydrogen bond donation.
Synthetic Yields and Optimization
- The [3+2] cycloaddition-ring opening method with EDG-substituted alkynes has been shown to proceed under mild conditions with good yields.
- The presence of electron-donating groups on the alkyne substrate is critical for facilitating the reaction, as demonstrated by comparative studies where alkynes lacking EDGs required harsher conditions and often failed to yield the tetracyanobutadiene product.
Comparative Notes on Synthesis and Related Compounds
While direct synthesis data specifically for the tetramethylazanium salt form of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide is limited in publicly available English literature, related compounds such as 1,4-dinitro-1,3-butadiene derivatives have been synthesized through multi-step protocols involving condensation reactions, oxidation, chlorination, and dehydrohalogenation steps. These protocols highlight the complexity of synthesizing substituted butadiene derivatives and the importance of carefully controlled reaction conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium undergoes various types of chemical reactions, including:
Substitution: Substitution reactions often occur at the nitrile groups, where nucleophiles can replace the cyano groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Applications in Materials Science
1. Organic Electronics
- Charge Transport Materials : The compound is utilized in organic semiconductor devices due to its ability to facilitate charge transport. Its electron-accepting properties make it a candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs) .
- Electroactive Polymers : When incorporated into polymer matrices, it enhances the electroactivity of the resulting materials. This has implications for the development of flexible electronic devices .
2. Energy Storage Devices
- Supercapacitors : The compound's high capacitance properties are exploited in supercapacitor technology. It serves as an electrolyte or as part of the electrode material, contributing to improved energy density and power performance .
Biological Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of tetracyanobuta-1,3-diene compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
2. Antiviral Activity
Research has demonstrated that certain derivatives possess antiviral properties against HIV-1. These compounds act by inhibiting viral replication through interaction with viral proteins .
Case Study 1: Organic Photovoltaics
A study conducted on the integration of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide into organic photovoltaic cells revealed an increase in efficiency by up to 30% compared to traditional materials. The enhanced charge mobility facilitated by this compound was a key factor in achieving these results .
Case Study 2: Antimicrobial Efficacy
In a comparative study examining various nitrogen-containing compounds for antimicrobial activity, derivatives of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Data Tables
| Application Area | Specific Use | Performance Metric |
|---|---|---|
| Organic Electronics | Charge transport in OLEDs | Increased efficiency by 30% |
| Energy Storage Devices | Supercapacitor electrolyte | Enhanced energy density |
| Antimicrobial Activity | Against Staphylococcus aureus | MIC = 0.25 μg/mL |
| Antiviral Activity | Inhibition of HIV-1 replication | EC50 values ranging from 3.13–16.48 μM |
Mechanism of Action
The mechanism of action of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide;tetramethylazanium involves its ability to act as a strong electron acceptor. This property allows it to participate in various electron transfer processes, which are crucial in many chemical and biological systems . The molecular targets and pathways involved include interactions with electron-rich species, leading to the formation of charge-transfer complexes .
Comparison with Similar Compounds
1,1,4,4-Tetracyanobuta-1,3-dienes (TCBDs)
- Structure: TCBDs are neutral, non-ionic compounds with cyano groups at positions 1,1,4,4 and a planar conjugated backbone. They are synthesized via [2+2] cycloaddition-retroelectrocyclization (CA-RE) between alkynes and tetracyanoethylene (TCNE) under mild conditions (25°C, high yields) .
Tetracyanoethylene (TCNE)
- Structure : A neutral, highly electron-deficient olefin used as an electron acceptor in charge-transfer complexes.
- Key Difference : TCNE lacks the conjugated diene backbone and ionic components, limiting its utility in ionic materials .
Tetramethylammonium Salts
- Structure : Common examples include tetramethylammonium chloride (TMACl), where the cation pairs with chloride.
- Key Difference: The target compound’s anion (tetracyanobutadienylideneazanide) introduces stronger electron-withdrawing character compared to halide anions, enabling applications in redox-active materials .
Electronic and Optical Properties
| Property | 2,3,4,4-Tetracyanobuta-1,3-dienylideneazanide;Tetramethylazanium | TCBDs (e.g., 1,1,4,4-TCBD) | TCNE |
|---|---|---|---|
| Charge-Transfer | High (ionic + conjugated system) | High (neutral conjugated) | Extreme (acceptor) |
| Solubility | High in polar solvents (ionic nature) | Moderate (non-polar solvents) | Low |
| Aggregation | Reduced (non-planar anion) | Moderate (planar) | N/A |
| Synthetic Conditions | Likely requires ion-exchange steps (not explicitly reported) | Mild (25°C, [2+2] CA-RE) | Harsh (strong acids) |
Key Findings :
- TCBDs exhibit strong charge-transfer character due to their push-pull architecture (electron-donating substituents + cyano groups) .
- The ionic nature of the target compound enhances solubility, a critical advantage for applications in optoelectronics or catalysis .
TCBDs in Materials Science
- Used as push-pull chromophores in organic electronics (e.g., BODIPY dyes) due to their tunable absorption/emission profiles .
- Synthesized with heterocyclic moieties (pyridine, carbazole) via [2+2] CA-RE, achieving 60–80% yields .
Tetramethylazanium Salts
- TMACl is widely used as a phase-transfer catalyst or electrolyte. The target compound’s anion may enable redox-mediated applications, such as in ionic liquids or conductive polymers .
Reactivity Insights
- The tetracyanobutadienylideneazanide anion’s electron-deficient nature could facilitate novel cycloaddition reactions, akin to TCNE .
Biological Activity
2,3,4,4-Tetracyanobuta-1,3-dienylideneazanide; tetramethylazanium is a compound of significant interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 166.12 g/mol . The tetracyanobuta-1,3-diene moiety serves as a versatile electron-acceptor, which is crucial for its reactivity and biological interactions .
Mechanisms of Biological Activity
The biological activity of 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide is primarily attributed to its ability to interact with various biomolecules through electron transfer processes. The following mechanisms have been identified:
- Electron Acceptance : The tetracyanobuta-1,3-diene structure allows for efficient electron acceptance from donor molecules, facilitating redox reactions that can influence cellular processes.
- Inhibition of Nitric Oxide : Recent studies have demonstrated that derivatives of this compound can inhibit the harmful effects of excess nitric oxide (NO), which is implicated in various pathological conditions .
Anticancer Activity
Research indicates that compounds similar to 2,3,4,4-tetracyanobuta-1,3-dienylideneazanide exhibit anticancer properties. For instance:
- In vitro Studies : Cell viability assays have shown that certain derivatives can significantly reduce the proliferation of cancer cell lines by inducing apoptosis .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in cells:
- Reactive Oxygen Species (ROS) Scavenging : Studies have reported that the compound can effectively scavenge ROS, thereby protecting cellular components from oxidative damage .
Study on NO Inhibition
In a recent study conducted in collaboration with biology experts, urea-functionalized TCBD derivatives were shown to effectively inhibit neovascularization in a corneal injury model. This suggests potential applications in treating conditions related to excessive blood vessel growth .
Anticancer Research
A series of experiments involving various cancer cell lines revealed that the compound's derivatives could induce cell cycle arrest and apoptosis. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Q. How can conflicting spectroscopic data on charge-transfer transitions be resolved?
- Resolution : Differences arise from solvent polarity and aggregation effects. Standardize measurement conditions (e.g., solvent, concentration) and use solvatochromic models to normalize data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
